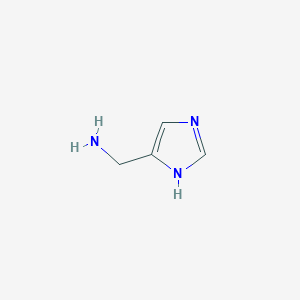

(1H-Imidazol-4-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Imidazol-4-YL)methanamine: A Key Histamine Analogue in Drug Discovery

Introduction: The Significance of (1H-Imidazol-4-YL)methanamine in Medicinal Chemistry

This compound, also known as 4-(aminomethyl)imidazole, is a structurally simple yet pharmacologically significant molecule. As a close structural analogue of histamine, it serves as a crucial building block and pharmacological tool for researchers in the field of drug discovery and development.[1] Its imidazole core and primary amine side chain mimic the key features of histamine, allowing it to interact with histamine receptors and providing a versatile scaffold for the synthesis of a wide range of therapeutic agents.[2][3] The imidazole moiety itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its unique electronic and hydrogen-bonding properties.[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and pharmacological relevance of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a five-membered imidazole ring with a methanamine substituent at the 4-position. The presence of both a basic primary amine and the amphoteric imidazole ring dictates its chemical behavior and physiological interactions.

Chemical Structure

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₄H₇N₃[5]

-

Canonical SMILES: C1=C(NC=N1)CN

-

InChI: 1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)[5]

The molecule's structure allows for tautomerism, with the proton on the imidazole nitrogen potentially residing on either nitrogen atom. This dynamic property can be crucial for its interaction with biological targets.

Physicochemical Data Summary

A compilation of key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | [4] |

| Boiling Point (Predicted) | 341.9 ± 17.0 °C | [6] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 14.33 ± 0.10 | [6] |

| XLogP3-AA | -1 | [4] |

| Topological Polar Surface Area | 54.7 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of this compound: Methodologies and Experimental Protocols

Several synthetic routes to this compound have been described, with the most common starting from imidazole-4-carboxaldehyde. The choice of method often depends on the desired scale, purity requirements, and available reagents.

Method 1: Reductive Amination of Imidazole-4-carboxaldehyde

This is a widely used and efficient one-pot method. The causality behind this experimental choice lies in its straightforward nature, typically proceeding with good yields and allowing for variations in the amine component to produce a library of analogues.

Experimental Protocol:

-

Imine Formation: Dissolve imidazole-4-carboxaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane. Add a solution of ammonia in methanol or aqueous ammonia (excess) to the mixture. Stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS. Once complete, carefully quench the excess reducing agent by the slow addition of water.

-

Extraction and Purification: Remove the organic solvent under reduced pressure. Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 10. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

Caption: Reductive Amination Workflow for this compound Synthesis.

Method 2: Synthesis via Oxime Formation and Hydrogenation

This two-step method provides an alternative route, which can be advantageous if the direct reductive amination proves problematic. The self-validating nature of this protocol lies in the isolation and characterization of the intermediate oxime before proceeding to the final reduction step.

Experimental Protocol:

-

Oxime Formation: To a solution of 4-imidazolecarboxaldehyde and sodium carbonate in water, add hydroxylamine hydrochloride.[6] Stir the reaction at room temperature overnight. The resulting 1H-imidazole-4-carbaldehyde oxime can be isolated by filtration and recrystallized from ethanol.[6]

-

Hydrogenation: Dissolve the oxime in methanol. Add a catalytic amount of palladium on carbon (5% Pd/C).[6] Hydrogenate the mixture under atmospheric pressure of hydrogen gas overnight.

-

Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.[6] The filtrate is then concentrated under reduced pressure to yield this compound.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is limited, its spectral properties can be predicted based on its structure and comparison to similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons (around δ 7.5 and 6.8 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the amine (around δ 3.6 ppm), and a broad singlet for the amine (-NH₂) protons. The imidazole N-H proton may also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons and one for the methylene carbon.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching of the primary amine and the imidazole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 98.1.

Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups:

-

Primary Amine: The amino group is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (in reductive amination) to form amides, sulfonamides, and secondary or tertiary amines, respectively. This reactivity is the cornerstone of its utility in building more complex molecules.

-

Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the conditions need to be carefully controlled. The nitrogen atoms of the imidazole ring can also act as nucleophiles or bases and can be alkylated. The imidazole ring is generally stable under many reaction conditions.[7]

For storage, this compound should be kept in a tightly sealed container in a cool, dry place, protected from light.[6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation through oxidation.[8]

Applications in Drug Development: A Histamine Receptor Modulator

The primary pharmacological interest in this compound stems from its structural similarity to histamine. This makes it a valuable lead compound for the development of ligands targeting histamine receptors (H₁R, H₂R, H₃R, and H₄R), which are all G-protein coupled receptors (GPCRs).

Histamine H₃ Receptor Antagonists

This compound is a key pharmacophore in the design of histamine H₃ receptor antagonists.[9][10] The H₃ receptor is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, H₃ receptor antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The general structure of many H₃ antagonists consists of three key components:

-

An imidazole ring (or a bioisosteric replacement) that interacts with the receptor's binding pocket.

-

A flexible linker of varying length.

-

A second basic amine or a lipophilic group.

This compound provides the crucial imidazole and a primary amine, which can be readily elaborated to introduce the linker and the second basic moiety.

Caption: Logical Flow from this compound to H3 Receptor Antagonists.

Conclusion

This compound is a foundational molecule in medicinal chemistry, particularly in the exploration of the histamine receptor family. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and the inherent pharmacological properties of the imidazole ring, makes it an invaluable tool for drug discovery. The continued investigation of this and related scaffolds holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13400-46-9 [chemnet.com]

- 6. This compound CAS#: 13400-46-9 [amp.chemicalbook.com]

- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)imidazole

Executive Summary: 4-(Aminomethyl)imidazole, a key structural analogue of histamine, serves as a vital building block in medicinal chemistry and drug development. Its synthesis is of paramount importance for the creation of novel therapeutic agents, particularly those targeting histamine receptors. This guide provides a detailed examination of the principal synthetic pathways to 4-(aminomethyl)imidazole, designed for researchers, chemists, and professionals in drug development. We will explore two primary, field-proven routes: the conversion of 4-(hydroxymethyl)imidazole via a chloromethyl intermediate and subsequent amination, and the reduction of imidazole-4-carbonitrile. The document emphasizes the underlying mechanisms, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic strategy based on laboratory scale, safety, and efficiency considerations.

Introduction: The Strategic Importance of 4-(Aminomethyl)imidazole

4-(Aminomethyl)imidazole is a heterocyclic amine that shares the core imidazole ring with the biogenic amine histamine (4-(2-aminoethyl)imidazole) but differs in the length of its ethylamine side chain.[1][2] This subtle structural modification makes it a valuable scaffold in pharmaceutical research. By mimicking the imidazole pharmacophore of histamine, derivatives of 4-(aminomethyl)imidazole can be designed to interact with histamine receptors (H1, H2, H3, H4), leading to the development of agonists or antagonists with therapeutic potential.[3][4] For instance, modifying this scaffold is a key strategy in designing selective ligands for the H3 receptor, a target for treating neurological and cognitive disorders.[3]

The synthesis of this molecule, however, requires careful strategic planning. The primary challenges involve the selective functionalization of the imidazole ring and the introduction of the aminomethyl group while preventing common side reactions such as over-alkylation. This guide focuses on robust and scalable methods that ensure high purity and yield, critical for downstream applications in drug discovery.

Pathway I: Synthesis from 4-(Hydroxymethyl)imidazole

This is arguably the most common and well-documented route, proceeding in two distinct, high-yielding steps. The strategy involves activating the primary alcohol of 4-(hydroxymethyl)imidazole as a good leaving group, typically a halide, followed by nucleophilic substitution with a protected nitrogen source to introduce the amine.

Step 1: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride

The initial step is the conversion of the relatively unreactive hydroxyl group into a highly reactive chloromethyl group. The use of thionyl chloride (SOCl₂) is the method of choice for this transformation, as it is highly effective and produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride is preferred over other chlorinating agents like HCl because it reacts under milder conditions and the reaction is driven to completion by the evolution of gaseous byproducts.

-

Temperature Control: The reaction is highly exothermic. Adding the 4-(hydroxymethyl)imidazole portion-wise to an ice-cooled solution of thionyl chloride is crucial to maintain control over the reaction rate and prevent thermal decomposition or the formation of unwanted side products.[5]

-

Solvent: Thionyl chloride often serves as both the reagent and the solvent when used in excess. After the reaction, a non-polar solvent like diethyl ether is added to precipitate the hydrochloride salt product, facilitating its isolation.[5]

Reaction Mechanism: Chlorination with Thionyl Chloride The mechanism involves the initial attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. An intramolecular SNi (substitution nucleophilic internal) type mechanism or an SN2 attack by the chloride ion then displaces what is now a good leaving group to form the alkyl chloride. The imidazole nitrogen is protonated by the generated HCl, yielding the stable hydrochloride salt.

Caption: Workflow for the chlorination of 4-(hydroxymethyl)imidazole.

Experimental Protocol: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride [5]

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, cool 50 mL of thionyl chloride in an ice bath.

-

Add 11.2 g (0.1 mol) of 4-(hydroxymethyl)imidazole in small portions over 15 minutes, maintaining the internal temperature between 10°C and 20°C. A colorless precipitate will form.

-

Once the addition is complete, slowly raise the temperature to 55°C and hold for 30 minutes.

-

Cool the mixture back down to 10°C and dilute with 100 mL of diethyl ether to complete the precipitation.

-

Collect the solid product by filtration, wash thoroughly with diethyl ether, and air-dry. This typically yields the hydrochloride salt of the product.

Step 2: Amination via the Gabriel Synthesis

With the reactive 4-(chloromethyl)imidazole hydrochloride in hand, the amino group can be introduced. Direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being more nucleophilic than ammonia. The Gabriel synthesis elegantly circumvents this issue by using a protected form of ammonia.

Causality Behind Experimental Choices:

-

Reagent: Potassium phthalimide is used as an ammonia surrogate.[6] The nitrogen atom in phthalimide is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing over-alkylation.[7]

-

Deprotection: While acidic hydrolysis can be used to liberate the amine, it requires harsh conditions.[8] The Ing-Manske procedure, using hydrazine (N₂H₄), is a much milder method that cleaves the N-alkylphthalimide to yield the desired primary amine and a stable phthalhydrazide byproduct, which precipitates out of solution.[8][9]

Reaction Mechanism: Gabriel Synthesis The synthesis proceeds in two stages. First, the phthalimide anion acts as a nucleophile in an SN2 reaction, displacing the chloride from 4-(chloromethyl)imidazole to form N-(imidazol-4-ylmethyl)phthalimide. In the second stage, hydrazine attacks the carbonyl carbons of the phthalimide moiety, leading to the formation of a stable six-membered ring (phthalhydrazide) and releasing the desired 4-(aminomethyl)imidazole as a free primary amine.[10]

Caption: The Gabriel synthesis pathway for 4-(aminomethyl)imidazole.

Experimental Protocol: Gabriel Synthesis

-

Dissolve the 4-(chloromethyl)imidazole hydrochloride in a polar aprotic solvent such as DMF.

-

Add one equivalent of potassium phthalimide and heat the mixture (e.g., to 80-100°C) for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and add ethanol, followed by one equivalent of hydrazine hydrate.

-

Reflux the mixture for 1-2 hours. A thick white precipitate of phthalhydrazide will form.

-

After cooling, filter off the phthalhydrazide.

-

Acidify the filtrate with HCl to precipitate any unreacted starting material and then basify to isolate the product amine, which can be extracted with an organic solvent or purified by chromatography.

Pathway II: Synthesis via Reduction of Imidazole-4-carbonitrile

An alternative and powerful strategy for synthesizing primary amines is the reduction of a nitrile (cyano) group. This pathway is highly efficient, provided that the starting material, imidazole-4-carbonitrile, is readily accessible.

Strategy Overview: This approach involves the synthesis of imidazole-4-carbonitrile, followed by its chemical or catalytic reduction to the aminomethyl group.

Step 1: Preparation of Imidazole-4-carbonitrile The synthesis of the nitrile precursor can be achieved through various methods, such as the dehydration of imidazole-4-carboxamide with reagents like P₂O₅ or SOCl₂, or via a Sandmeyer-type reaction from 4-aminoimidazole. The accessibility of these starting materials will dictate the feasibility of this step.

Step 2: Reduction of the Nitrile The reduction of the nitrile to a primary amine is a standard transformation.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employed in industrial settings. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are used under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

-

Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are also highly effective. This method is common in laboratory-scale synthesis.

Reaction Mechanism: Catalytic Hydrogenation of a Nitrile The mechanism involves the catalytic surface of the metal (e.g., Raney Ni). Hydrogen gas adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The nitrile also coordinates to the metal surface. A stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond occurs, first forming an imine intermediate which is then further reduced to the primary amine.

References

- 1. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]

- 2. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

(1H-Imidazol-4-YL)methanamine mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of (1H-Imidazol-4-YL)methanamine (Histamine) in Biological Systems

Abstract

This compound, universally known as histamine, is a pleiotropic biogenic amine that functions as a pivotal signaling molecule across a vast array of physiological and pathological processes. Its actions, ranging from mediating allergic inflammatory responses and regulating gastric acid secretion to modulating neurotransmission, are not inherent to the molecule itself but are dictated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] This guide provides a comprehensive exploration of the molecular mechanisms underpinning histamine's biological effects. We will dissect the synthesis and metabolic fate of histamine, delve into the receptor-specific signaling cascades, and present detailed, field-proven experimental protocols for investigating these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of the histaminergic system.

Histamine Homeostasis: A Balance of Synthesis and Degradation

The biological activity of histamine is tightly controlled by its synthesis, storage, and rapid inactivation. Understanding this lifecycle is fundamental to appreciating its role as a transient signaling molecule.

1.1. Biosynthesis

Histamine is synthesized in a single enzymatic step from the amino acid L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which utilizes pyridoxal-5'-phosphate as a cofactor.[3] HDC is expressed in various cell types, including mast cells, basophils, gastric enterochromaffin-like (ECL) cells, and specific neurons in the central nervous system (CNS), which serve as the primary sources of histamine in the body.[3][4]

1.2. Metabolism and Inactivation

Once released, histamine's actions are terminated by two primary metabolic pathways.[5] The specific pathway utilized often depends on the tissue location.

-

N-Methylation: In the CNS and airways, histamine is primarily inactivated by histamine-N-methyltransferase (HNMT) , which transfers a methyl group to the imidazole ring, forming Nτ-methylhistamine. This metabolite is then further processed by monoamine oxidase B (MAO-B).[6][7]

-

Oxidative Deamination: In peripheral tissues, diamine oxidase (DAO) , also known as histaminase, converts histamine to imidazole acetic acid.[5][6]

The rapid inactivation by these enzymes ensures that histamine signaling is localized and temporally restricted.

References

- 1. Histamine receptor - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MedlinePlus: Histamine: The Stuff Allergies are Made of [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties, including its aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged scaffold in drug design.[2][5][6] This versatility allows imidazole-containing compounds to interact with a wide range of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[6][7]

From naturally occurring molecules like the amino acid histidine and the neurotransmitter histamine to a multitude of synthetic drugs, the imidazole core is a testament to nature's and scientists' ingenuity.[3][4][8] Clinically used imidazole derivatives include the antifungal miconazole, the anti-cancer drug dacarbazine, and the anti-protozoal metronidazole.[1] The continuous exploration of imidazole chemistry indicates its promising potential for developing novel therapeutics to address unmet medical needs, including emerging infectious diseases and complex conditions like cancer.[1][7] This guide provides a technical overview of the primary biological activities of imidazole derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate them.

Section 1: Antifungal Activity - Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a cornerstone of antifungal therapy.[9] Their primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungal membranes.[9][10][11]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The key target for antifungal imidazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][11][12] This enzyme is crucial in the ergosterol biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. The non-protonated nitrogen atom (N3) in the imidazole ring binds to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the enzyme's lipophilic pocket. This binding competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol.[11][13]

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors increase the permeability and fluidity of the fungal cell membrane.[10][11] This disruption impairs the function of membrane-bound enzymes, alters nutrient transport, and ultimately leads to the inhibition of fungal growth and cell death.[9][10] Additionally, this disruption can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which is a critical step in pathogenesis.[10]

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14][15]

Causality Behind Experimental Choices:

-

RPMI-1640 Medium: This medium is standardized for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and has a defined composition, ensuring reproducibility.

-

Serial Dilution: This method allows for the testing of a wide range of concentrations to precisely determine the MIC.

-

Incubation Time (24-48h): This duration is typically sufficient for most Candida species to show visible growth, allowing for a clear determination of inhibition.[15]

-

Visual/Spectrophotometric Reading: Visual inspection is a straightforward method for determining growth inhibition. A spectrophotometer provides a quantitative and objective measure of turbidity, which correlates with microbial growth.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 4 mg/mL).[15]

-

Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar plate.[9][12] Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Plate Preparation: Dispense the RPMI-1640 medium into the wells of a 96-well microtiter plate.

-

Compound Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solution across the microtiter plate. Ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent toxicity.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi in medium without the compound) and a negative control (medium only). A reference antifungal drug (e.g., fluconazole) should be tested in parallel.[9]

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.[15]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. Alternatively, cell viability can be assessed using a spectrophotometer to measure optical density (OD) at a specific wavelength (e.g., 600 nm).

| Compound Type | Example Fungal Strains | Typical MIC Range (µg/mL) | Reference |

| Imidazole-Dithiocarbamate Hybrids | Candida spp. | Varies, some derivatives show high potential | [13] |

| Imidazole-Dienone Hybrids | Candida albicans (fluconazole-resistant) | 8 | [14] |

| Trisubstituted Imidazoles | Aspergillus niger, Candida albicans | 12.5 | [16] |

Section 2: Anticancer Activity - A Multi-Targeted Approach

The anticancer potential of imidazole derivatives is a rapidly expanding field of research.[1][2][17] Unlike their antifungal counterparts, anticancer imidazoles do not converge on a single mechanism. Instead, they exhibit diverse modes of action, targeting various hallmarks of cancer.[2][6][17]

Mechanisms of Action

-

Kinase Inhibition: Many signaling pathways that control cell proliferation, survival, and metastasis are driven by protein kinases. Imidazole-based compounds have been designed to inhibit key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinases, thereby blocking tumor growth.[2][18]

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some imidazole derivatives bind to tubulin, disrupting microtubule assembly and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[17][19]

-

DNA Binding and Damage: Certain imidazole derivatives can bind to DNA, either through intercalation or by alkylation, which interferes with DNA replication and transcription, causing cell death.[2][17] Some compounds can also increase intracellular levels of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis.[2]

-

Enzyme Inhibition (e.g., HDAC, Topoisomerase): Imidazoles can inhibit enzymes crucial for cancer cell survival, such as Histone Deacetylases (HDACs) or Topoisomerases, leading to cell cycle arrest and apoptosis.[2][6][17]

Caption: A typical workflow for the in vitro screening of anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20] It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[20][21]

Causality Behind Experimental Choices:

-

Cancer Cell Lines: A panel of cell lines from different tumor types (e.g., MCF-7 for breast cancer, T24 for urothelial carcinoma) is used to assess the spectrum of activity.[21][22] A non-cancerous cell line (e.g., fibroblasts) is often included to evaluate selectivity.[22]

-

MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Solubilization: The insoluble formazan crystals must be dissolved (e.g., with DMSO or isopropanol) to allow for spectrophotometric quantification.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.[17][21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[20]

-

Addition of MTT Reagent: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21]

Section 3: Antibacterial Activity

Imidazole derivatives have demonstrated a potential effect to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.[23][24] Their mechanisms of action can involve interfering with essential bacterial processes.[23]

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are varied and can include:

-

Disruption of Cell Membrane: Some derivatives can insert into the microbial cell membrane, disrupting its integrity and increasing permeability, which leads to the leakage of essential cellular components and cell death.[11][23]

-

Inhibition of Nucleic Acid Synthesis: Imidazoles can interfere with bacterial DNA replication, preventing the bacteria from multiplying.[23]

-

Inhibition of Cell Wall Synthesis: Some compounds may inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, similar to the one used for antifungal testing, is the standard for determining the MIC of antibacterial agents.[25]

Causality Behind Experimental Choices:

-

Bacterial Strains: Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial to determine the spectrum of activity.[25]

-

Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antibacterial agents.

-

Inoculum Standardization: Using a standardized inoculum (e.g., via McFarland standard) is critical for reproducible results, as the final bacterial concentration can significantly affect the MIC value.

Step-by-Step Methodology:

-

Preparation of Materials: Prepare sterile Mueller-Hinton Broth (MHB), 96-well microtiter plates, and stock solutions of the test imidazole derivatives in DMSO.

-

Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to the final required concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Add MHB to the wells of a 96-well plate. Perform a two-fold serial dilution of the test compounds down the columns of the plate.

-

Inoculation: Add the standardized bacterial inoculum to all wells.

-

Controls: Include a positive control (bacteria in broth), a negative control (broth only), and a standard antibiotic (e.g., ciprofloxacin) as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Section 4: Anti-inflammatory Activity

Imidazole-containing compounds have demonstrated considerable anti-inflammatory effects.[1][26] They can modulate key signaling pathways and enzymes involved in the inflammatory response.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of imidazole derivatives can be attributed to several mechanisms:[26]

-

Inhibition of Inflammatory Enzymes: They can inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX), which are responsible for producing pro-inflammatory prostaglandins.[26]

-

Modulation of Signaling Pathways: Imidazoles can modulate the activity of key transcription factors like Nuclear Factor-kappa B (NF-κB).[26] NF-κB is a central regulator of inflammation, and its inhibition can downregulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[26][27]

Caption: Potential inhibition points of imidazole derivatives in the NF-κB pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[16][28][29]

Causality Behind Experimental Choices:

-

Carrageenan: This phlogistic (inflammation-causing) agent induces a reproducible, biphasic inflammatory response. The initial phase (0-2h) involves the release of histamine and serotonin, while the later phase (3-5h) is mediated by prostaglandins and other factors, making it sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[29]

-

Plethysmometer: This apparatus provides a precise and objective measurement of paw volume (edema), allowing for quantitative assessment of inflammation.[29]

-

Reference Drug: A standard anti-inflammatory drug like indomethacin is used as a positive control to validate the assay and provide a benchmark for the activity of the test compound.[16]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative. Fast the animals overnight with free access to water.[29]

-

Baseline Measurement: Mark the left hind paw of each rat at the level of the lateral malleolus. Measure the initial paw volume using a plethysmometer. This is the basal volume.

-

Drug Administration: Administer the vehicle (e.g., saline or a suspension agent) to the control group, the standard drug to the reference group, and the test compound to the test groups, typically via oral gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the marked paw of each rat.[29]

-

Measurement of Paw Edema: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[29]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its basal volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[29]

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably versatile and enduring core in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][30][31] The established success of imidazole derivatives as antifungal agents, coupled with their profound and diverse potential in anticancer, antibacterial, and anti-inflammatory therapies, ensures their continued relevance in drug discovery.[1][5][7]

Future research will likely focus on several key areas. The synthesis of novel, hybrid molecules that combine the imidazole scaffold with other pharmacophores may lead to compounds with dual activities (e.g., anti-inflammatory and antifungal) or enhanced potency.[7][16] Furthermore, a deeper understanding of the specific molecular targets and structure-activity relationships will enable the rational design of more selective and less toxic derivatives, particularly in the realm of cancer therapy where targeted treatments are paramount.[2][19] As challenges like antimicrobial resistance and the need for more effective cancer treatments persist, the humble imidazole ring is poised to remain a critical building block for the next generation of therapeutic agents.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Imidazole and its biological activities: A review | Semantic Scholar [semanticscholar.org]

- 5. scialert.net [scialert.net]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nano-ntp.com [nano-ntp.com]

- 12. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 20. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent [mdpi.com]

- 21. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 24. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 27. [PDF] Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 28. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 29. scribd.com [scribd.com]

- 30. ijarsct.co.in [ijarsct.co.in]

- 31. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of (1H-Imidazol-4-YL)methanamine: A Technical Guide for Researchers

Introduction

(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a key heterocyclic amine that serves as a fundamental building block in medicinal chemistry and drug development.[1] Its structure, featuring a reactive primary amine appended to an imidazole ring, is a crucial pharmacophore found in many biologically active compounds, most notably as a structural analog of histamine. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the study of its interactions in biological systems.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The imidazole ring is an aromatic system containing two nitrogen atoms, leading to a unique electronic environment. The aminomethyl group introduces aliphatic protons and a primary amine functionality.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the key regions of interest are the aromatic protons on the imidazole ring, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The choice of solvent is critical, as the chemical shifts of the N-H and -NH₂ protons are highly dependent on the solvent's hydrogen-bonding capabilities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for such compounds as it allows for the observation of exchangeable protons.

Predicted ¹H NMR Data:

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆. These predictions are based on data from analogous imidazole derivatives.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | 7.5 - 7.8 | Singlet | N/A |

| H-5 (imidazole) | 6.8 - 7.1 | Singlet | N/A |

| -CH₂- (methylene) | 3.6 - 3.9 | Singlet | N/A |

| -NH₂ (amine) | 1.5 - 2.5 (broad) | Singlet (broad) | N/A |

| N-H (imidazole) | 11.5 - 12.5 (broad) | Singlet (broad) | N/A |

Interpretation:

-

Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are expected to appear in the aromatic region of the spectrum. The H-2 proton, situated between two nitrogen atoms, is anticipated to be the most downfield-shifted due to the electron-withdrawing nature of the nitrogens. The H-5 proton will likely appear at a slightly higher field.

-

Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet in the range of 3.6 - 3.9 ppm. The absence of adjacent non-equivalent protons leads to the prediction of a singlet multiplicity.

-

Amine and Imidazole N-H Protons: The protons of the primary amine and the imidazole N-H are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly variable and dependent on concentration, temperature, and solvent. The imidazole N-H proton is expected to be significantly downfield due to its involvement in the aromatic system and hydrogen bonding.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR. The chemical shifts of the carbon atoms in this compound will be influenced by their hybridization and proximity to electronegative atoms.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data from similar imidazole-containing compounds.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | 135 - 140 |

| C-4 (imidazole) | 130 - 135 |

| C-5 (imidazole) | 115 - 120 |

| -CH₂- (methylene) | 40 - 45 |

Interpretation:

-

Imidazole Carbons (C-2, C-4, and C-5): The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. C-2, being adjacent to two nitrogen atoms, is predicted to be the most downfield. C-4, the site of substitution, will also be in a similar downfield region. C-5 is expected to be the most upfield of the ring carbons.

-

Methylene Carbon (-CH₂-): The aliphatic carbon of the aminomethyl group is expected to appear at a significantly higher field, typically in the 40-45 ppm range.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shift calibration referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. For this compound, key functional groups include the N-H bonds of the imidazole and amine groups, C-H bonds, C=N and C=C bonds of the imidazole ring, and C-N bonds.

Predicted IR Absorption Bands:

The following table presents the predicted characteristic IR absorption bands for this compound. These predictions are based on known vibrational frequencies for imidazoles and primary amines.[4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (imidazole) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Interpretation:

-

N-H Stretching: A broad absorption band is expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the imidazole ring. The primary amine should exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions, including the C=N stretching of the imidazole ring and various bending vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Considerations:

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure. Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data:

The molecular weight of this compound (C₄H₇N₃) is 97.12 g/mol .

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z = 97.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through pathways that lead to stable fragments.

Figure 2. Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of •CH₂NH: A significant fragment at m/z = 68 is predicted, corresponding to the loss of a •CH₂NH radical. This would leave a stable imidazole radical cation.

-

Loss of •NH: Another plausible fragmentation pathway involves the loss of an •NH radical from the primary amine, resulting in a fragment at m/z = 82.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. While direct experimental data is sparse, the predictive analysis presented in this guide, based on the well-understood principles of spectroscopy and data from analogous compounds, offers researchers a solid foundation for the identification and structural elucidation of this important molecule. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data in the laboratory.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Raman and IR study on copper binding of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity (1H-Imidazol-4-YL)methanamine for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity (1H-Imidazol-4-YL)methanamine, a critical building block for researchers, medicinal chemists, and drug development professionals. This document will delve into the commercial supplier landscape, quality control considerations, and its pivotal role in the synthesis of pharmacologically active compounds.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 4-(aminomethyl)imidazole, is a heterocyclic amine that serves as a crucial structural motif in a multitude of biologically active molecules.[1] Its imidazole core is a key component of the essential amino acid histidine and the neurotransmitter histamine, bestowing upon its derivatives a wide range of pharmacological possibilities.[2] The inherent properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and coordination potential, make it a privileged scaffold in medicinal chemistry.[3] This guide will focus on the practical aspects of sourcing high-purity this compound for research and development purposes.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity starting materials is a cornerstone of reproducible and reliable research. Several chemical suppliers offer this compound and its more stable dihydrochloride salt. The choice of supplier often depends on the required purity, quantity, and available documentation. Below is a comparative overview of some commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification | Form |

| BLD Pharm | This compound | 13400-46-9 | C₄H₇N₃ | - | - |

| Parchem | This compound, Hcl | 66247-84-5 | C₄H₈ClN₃ | - | Hydrochloride Salt |

| ChemUniverse | This compound DIHYDROCHLORIDE | 72631-80-2 | C₄H₇N₃·2HCl | 95% | Dihydrochloride Salt |

| Dayang Chem (Hangzhou) Co.,Ltd. | This compound | 13400-46-9 | C₄H₇N₃ | - | - |

| Chemenu | This compound | 13400-46-9 | C₄H₇N₃ | - | - |

| Finetech Industry Limited | This compound | 13400-46-9 | C₄H₇N₃ | - | - |

Note: Purity specifications and available forms may vary. It is imperative to request a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Ensuring Scientific Integrity: Purity and Analytical Validation

The purity of this compound is paramount, as impurities can lead to ambiguous biological data and the formation of undesirable side products in multi-step syntheses. Potential impurities may arise from the synthetic route, which often involves the reduction of an oxime or nitrile derivative of imidazole-4-carboxaldehyde.

Key Analytical Techniques for Purity Assessment

A combination of analytical methods is typically employed to ensure the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities.[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[6][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier is a common starting point.[7]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

Generalized Protocol for HPLC Purity Analysis

The following is a representative, non-validated protocol for the purity determination of this compound by HPLC.

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC-grade acetonitrile, water, and formic acid

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection: 210 nm

-

Gradient Program:

-

0-20 min: 5-95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to this compound.

-

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Role in Drug Discovery and Development: A Histamine Receptor Modulator Precursor

This compound is a valuable building block in the synthesis of ligands for various biological targets, most notably the histamine receptors.[8][9] The structural similarity to histamine makes it an ideal starting point for the development of agonists, antagonists, and inverse agonists for the H3 and H4 receptors, which are implicated in a range of neurological and inflammatory disorders.[10][11]

Histamine Receptor Signaling and Therapeutic Potential

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological responses. The this compound scaffold can be chemically modified to achieve selectivity and desired pharmacological activity at these receptors.

Caption: The role of this compound derivatives in modulating histamine receptor signaling pathways.

The ability to synthesize novel derivatives from this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

High-purity this compound is a fundamental building block for the discovery and development of novel therapeutics. A thorough understanding of the commercial supplier landscape, coupled with rigorous analytical validation, is essential for ensuring the quality and integrity of research outcomes. Its central role as a precursor to histamine receptor modulators underscores its continued importance in medicinal chemistry and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Ambiguity of CAS Number 13400-46-9: A Preliminary Technical Briefing

To the Researcher, Scientist, or Drug Development Professional,

In the pursuit of scientific accuracy and safety, it is imperative to begin any chemical investigation with an unambiguous identification of the substance . Your query for an in-depth technical guide on the properties and hazards of CAS number 13400-46-9 has revealed a critical discrepancy within publicly accessible data. This CAS number is predominantly associated with two distinct chemical entities: (1H-Imidazol-4-yl)methanamine and Cesium Fluoride .

As a Senior Application Scientist, my primary responsibility is to provide information that is not only technically sound but also unequivocally safe to apply. Given that these two compounds possess vastly different physicochemical properties and hazard profiles, presenting a unified guide would be scientifically irresponsible and potentially hazardous.

This document, therefore, serves as a preliminary technical briefing. It is designed to present the available data for each compound separately, allowing you to identify the correct substance for your application. Upon clarification of the intended compound, a comprehensive technical guide as per your original request can be developed.

Compound 1: this compound

This compound , with the molecular formula C4H7N3, is a derivative of imidazole and a structural analog of histamine.[1][2] This positions it as a compound of interest in pharmaceutical research, particularly for studying histamine receptors and developing novel therapeutic agents.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 13400-46-9 | [3][4][5][6][7] |

| Molecular Formula | C4H7N3 | [3][4][5][7] |

| Molecular Weight | 97.12 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 341.9°C at 760 mmHg | [3][7] |

| Flash Point | 187.3°C | [3][7] |

| Density | 1.199 g/cm³ | [3][7] |

| Refractive Index | 1.587 | [3][7] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Hazard Profile and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

The following diagram outlines the logical flow for hazard identification and initial response for this compound.

Applications and Synthesis

This compound serves as a building block in medicinal chemistry and drug discovery, primarily due to its structural similarity to histamine.[1][3] It is used in the synthesis of various heterocyclic compounds to explore new therapeutic agents.[3] A common synthetic route involves the reductive amination of 1H-imidazole-5-carboxaldehyde.[1]

Compound 2: Cesium Fluoride

In contrast, several Safety Data Sheets (SDS) identify CAS number 13400-13-0 (a possible typographical error in the query) as Cesium Fluoride (CsF). Cesium Fluoride is an inorganic salt used as a source of the fluoride ion in organic synthesis and is known for its hygroscopic nature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cesium Fluoride.

| Property | Value | Source |

| CAS Number | 13400-13-0 | [9][10][11][12][13][14] |

| Molecular Formula | CsF | [12] |

| Molecular Weight | 151.90 g/mol | [12] |

| Appearance | White powder/crystals | [13][14] |

| Melting Point | 682 °C (1260 °F) | |

| Density | 4.115 g/mL at 25 °C | [12] |

| Solubility | Soluble in water | [12] |

| Special Properties | Hygroscopic, Air sensitive | [11][12][13][15] |

Hazard Profile and GHS Classification

Cesium Fluoride is a highly hazardous substance with severe health risks, including fatality and serious organ damage.

GHS Hazard Statements:

-

H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[9]

-

H361: Suspected of damaging fertility or the unborn child.[14]

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

The following diagram illustrates the critical hazard response workflow for Cesium Fluoride.

Safe Handling and Storage Protocol

Due to its high toxicity and reactivity, handling Cesium Fluoride requires stringent safety measures.

Step-by-Step Handling Protocol:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust.[15] Ensure an eyewash station and safety shower are immediately accessible.[11][13]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion and Path Forward

The information presented highlights the critical need for precise chemical identification. The properties and hazards of this compound and Cesium Fluoride are starkly different.

Please review the information for both compounds and confirm which substance is the subject of your research. Once you have identified the correct compound, a complete and in-depth technical guide can be provided, detailing experimental protocols, mechanistic insights, and a comprehensive reference list as per your original request.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13400-46-9|this compound|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound | 13400-46-9 [chemnet.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. americanelements.com [americanelements.com]

- 10. Cesium Fluoride - ESPI Metals [espimetals.com]

- 11. fishersci.com [fishersci.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. prochemonline.com [prochemonline.com]

- 14. lobachemie.com [lobachemie.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Potential Therapeutic Applications of 4-(Aminomethyl)imidazole: A Technical Guide for Researchers

This document provides a comprehensive technical overview of 4-(Aminomethyl)imidazole, a heterocyclic amine with significant, yet largely unexplored, therapeutic potential. As a structural analog of histamine, this molecule is poised to interact with key biological targets, particularly within the histaminergic system. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its pharmacological profile and potential clinical applications. While direct research on 4-(Aminomethyl)imidazole is limited, this paper synthesizes data from structurally related compounds to provide a robust framework for future investigation.

Introduction to 4-(Aminomethyl)imidazole: Chemical Profile and Rationale for Investigation

4-(Aminomethyl)imidazole, also known as 4-imidazolemethanamine, is a small molecule featuring a central imidazole ring substituted with an aminomethyl group at the 4-position. The imidazole nucleus is a ubiquitous motif in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its presence in the essential amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[3][4]

The structural similarity of 4-(Aminomethyl)imidazole to histamine, which has an aminoethyl side chain, provides a strong rationale for investigating its activity at histamine receptors. The histamine receptor family, comprising four G-protein coupled receptors (H1R, H2R, H3R, and H4R), mediates a wide array of physiological and pathophysiological processes, including allergic reactions, gastric acid secretion, neurotransmission, and immune modulation.[5] Of particular interest are the H3 and H4 receptors, which are key targets in the development of therapies for neurological and inflammatory disorders, respectively.

Postulated Mechanisms of Action: Targeting the Histamine H3 and H4 Receptors

Based on extensive research into 4-substituted imidazole derivatives, it is hypothesized that 4-(Aminomethyl)imidazole will primarily exert its effects through interaction with the histamine H3 and H4 receptors.

Histamine H3 Receptor (H3R): A Target for Neurological and Cognitive Disorders

The H3R is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique pharmacological profile makes the H3R an attractive target for treating a range of neurological and psychiatric conditions.

It is plausible that 4-(Aminomethyl)imidazole could act as an agonist at the H3R. H3R agonists are known to decrease histamine release in the brain, a mechanism that has been explored for its potential to promote sleep.[7] The activity of various imidazole-containing carbamates at the human H3R has been demonstrated, with many compounds displaying high affinity.[8]

Histamine H4 Receptor (H4R): A Gateway to Immunomodulation and Anti-Inflammatory Therapy